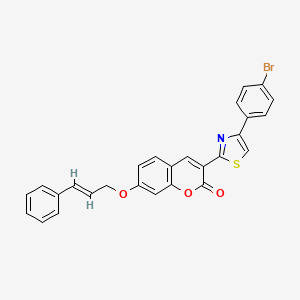
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the diphenylamino and methylphenyl groups. The final step involves the sulfonation and thioation to form the benzenesulfonothioate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Applications De Recherche Scientifique
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes and receptors.
Industry: The compound’s properties make it suitable for use in materials science, including the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism by which S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-N-(4-methylphenyl)benzene sulfonamide: Shares structural similarities but lacks the imidazole and diphenylamino groups.
Pyridinium salts: Structurally diverse compounds with applications in various fields, similar to S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C28H23N3O2S2 |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
4-(benzenesulfonylsulfanyl)-2-(4-methylphenyl)-N,N-diphenyl-1H-imidazol-5-amine |
InChI |
InChI=1S/C28H23N3O2S2/c1-21-17-19-22(20-18-21)26-29-27(28(30-26)34-35(32,33)25-15-9-4-10-16-25)31(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-20H,1H3,(H,29,30) |
Clé InChI |
BRHQYFGPDXEDNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(N2)N(C3=CC=CC=C3)C4=CC=CC=C4)SS(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)


![(2Z)-4,4,4-trifluoro-1-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}butane-1,3-dione](/img/structure/B11981905.png)

![2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11981924.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B11981927.png)

![ethyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11981936.png)
![N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11981944.png)

![(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11981977.png)
![(5E)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981979.png)
![2-{(5E)-5-[4-(benzyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11981983.png)
